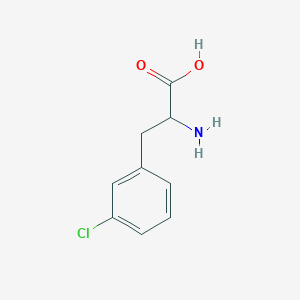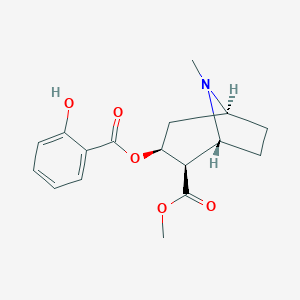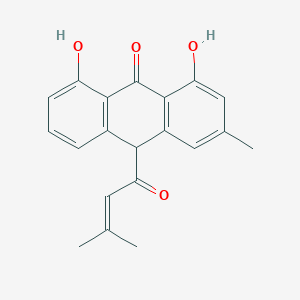
Senecioylchrysarobin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Senecioylchrysarobin is a natural compound derived from the bark of the Indian tree, Rhus succedanea. It has been used in traditional medicine for its anti-inflammatory and anti-tumor properties. In recent years, senecioylchrysarobin has gained attention for its potential use in scientific research.
Wirkmechanismus
The mechanism of action of senecioylchrysarobin is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. It also induces apoptosis, or programmed cell death, in cancer cells.
Biochemische Und Physiologische Effekte
Senecioylchrysarobin has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. It also inhibits the proliferation of cancer cells and induces cell cycle arrest and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
Senecioylchrysarobin has several advantages for lab experiments. It is a natural compound, which makes it less toxic and more biocompatible than synthetic compounds. It is also readily available and relatively cheap to produce. However, its low solubility in water and other solvents can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of senecioylchrysarobin. One area of research is the development of new methods for synthesizing and purifying the compound. Another area of research is the identification of its molecular targets and the elucidation of its mechanism of action. Additionally, studies could be conducted to investigate its potential use in treating other diseases, such as inflammatory bowel disease and rheumatoid arthritis.
Conclusion:
Senecioylchrysarobin is a promising natural compound for scientific research. Its anti-inflammatory, anti-tumor, and anti-microbial properties make it a valuable tool for studying various diseases. Its advantages and limitations for lab experiments should be considered when designing experiments. Further research is needed to fully understand its mechanism of action and potential uses in treating diseases.
Synthesemethoden
Senecioylchrysarobin can be synthesized from the bark of Rhus succedanea using various methods such as extraction, purification, and chromatography. The most common method involves the use of solvents like methanol, ethanol, and water to extract the compound from the bark. The extract is then purified using column chromatography, and the final product is obtained by crystallization.
Wissenschaftliche Forschungsanwendungen
Senecioylchrysarobin has been studied for its potential use in various scientific research applications. It has been found to have anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been studied for its potential use in treating skin diseases, such as psoriasis and atopic dermatitis.
Eigenschaften
CAS-Nummer |
127848-70-8 |
|---|---|
Produktname |
Senecioylchrysarobin |
Molekularformel |
C20H18O4 |
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
1,8-dihydroxy-3-methyl-10-(3-methylbut-2-enoyl)-10H-anthracen-9-one |
InChI |
InChI=1S/C20H18O4/c1-10(2)7-15(22)17-12-5-4-6-14(21)18(12)20(24)19-13(17)8-11(3)9-16(19)23/h4-9,17,21,23H,1-3H3 |
InChI-Schlüssel |
QNTBTRFZTVWCDZ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2C(=O)C=C(C)C)C=CC=C3O |
Kanonische SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2C(=O)C=C(C)C)C=CC=C3O |
Synonyme |
1,8-dihydroxy-3-methyl-10-(3'-methyl-1'-oxo-2'-butenyl)-9(10H)-anthracenone 10-senecioylchrysarobin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



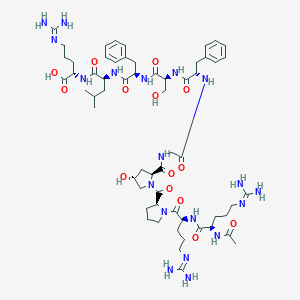


![[5-(4-Bromophenyl)-1-(2,4-dichlorophenyl)-4-methylpyrazol-3-yl]-(4-methoxyphenyl)methanone](/img/structure/B162602.png)

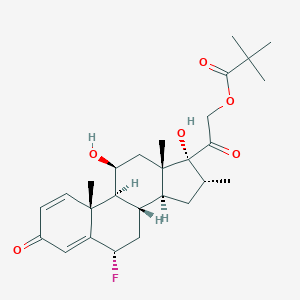

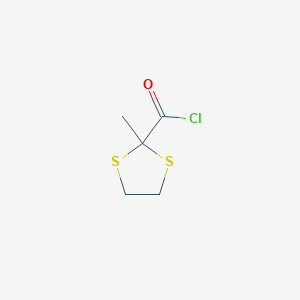


![2-[4-(4-Hydroxymethylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B162618.png)

